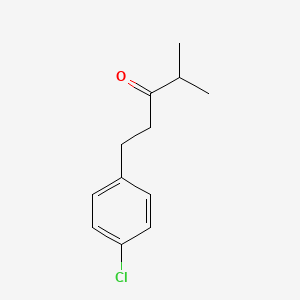
1-(4-Chlorophenyl)-4-methylpentan-3-one
Descripción general
Descripción
1-(4-Chlorophenyl)-4-methylpentan-3-one is an organic compound with the molecular formula C8H7ClO. This compound is characterized by a chlorophenyl group attached to a ketone functional group, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-4-methylpentan-3-one can be synthesized through various methods, including Friedel-Crafts acylation. In this reaction, 4-chlorobenzene is treated with an acid chloride (such as butanoyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce the desired ketone.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure efficiency and scalability. The reaction conditions are carefully controlled to optimize yield and purity, with the use of advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chlorophenyl)-4-methylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide (OH-) or halides (Cl-) are employed, often in the presence of a base.
Major Products Formed:
Oxidation: 4-Chlorobenzoic acid
Reduction: 1-(4-Chlorophenyl)-4-methylpentan-3-ol
Substitution: 4-Chloroaniline (from diazotization and hydrolysis)
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-4-methylpentan-3-one has various applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of dyes, fragrances, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-(4-Chlorophenyl)-4-methylpentan-3-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparación Con Compuestos Similares
2-Chloroacetophenone
3-Chloroacetophenone
4-Chlorobenzophenone
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4-methylpentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-9(2)12(14)8-5-10-3-6-11(13)7-4-10/h3-4,6-7,9H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAOMSKSCJDYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655934 | |
| Record name | 1-(4-Chlorophenyl)-4-methylpentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100765-42-2 | |
| Record name | 1-(4-Chlorophenyl)-4-methylpentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



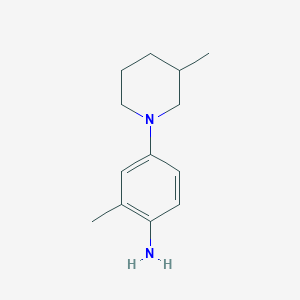
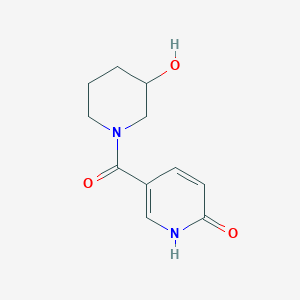
![N-[4-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B1486458.png)
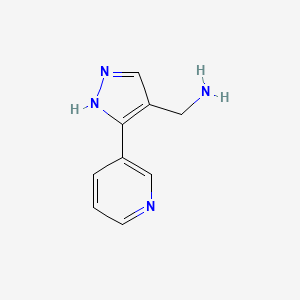
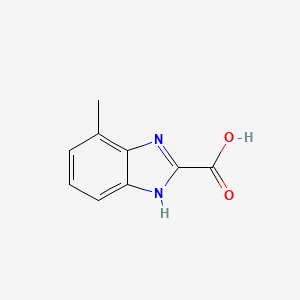
![N-[2-(4-chlorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486465.png)
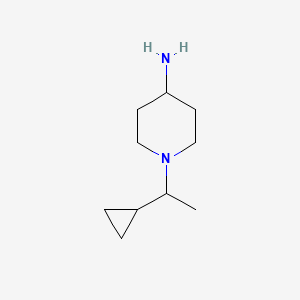

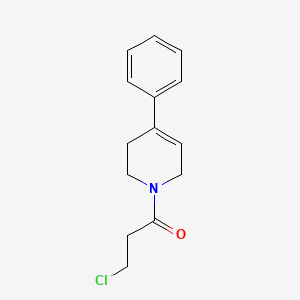
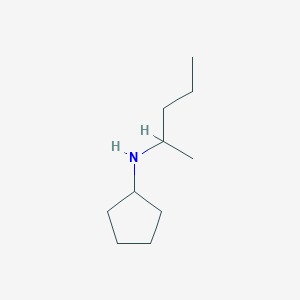
amine](/img/structure/B1486472.png)
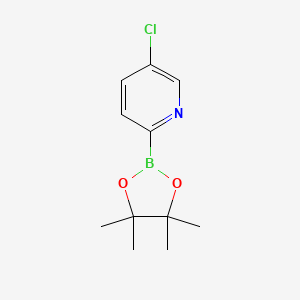
![2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1486478.png)
